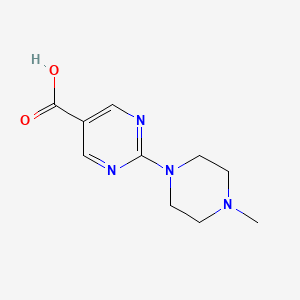

Acide 2-(4-méthylpipérazin-1-YL)pyrimidine-5-carboxylique

Vue d'ensemble

Description

“2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C10H14N4O2 . It is part of a larger group of heterocyclic compounds known as pyrimidines, which are aromatic and contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular weight of “2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid” is 222.05 . The SMILES string representation of the molecule is CN1CCN(CC1)c2ncc(cn2)B(O)O .Applications De Recherche Scientifique

Applications neuroprotectrices

Acide 2-(4-méthylpipérazin-1-YL)pyrimidine-5-carboxylique: les dérivés ont montré un potentiel en tant qu'agents neuroprotecteurs. Ils sont étudiés pour leur capacité à protéger la fonction et la structure neuronales, ce qui est crucial pour prévenir ou ralentir la progression de la maladie dans les maladies neurodégénératives, les accidents vasculaires cérébraux ischémiques et les traumatismes crâniens . Ces composés peuvent réduire la mort neuronale, offrant une stratégie prometteuse pour le traitement de maladies telles que la maladie d'Alzheimer, la maladie de Huntington, la maladie de Parkinson et la sclérose latérale amyotrophique.

Propriétés anti-neuroinflammatoires

La même classe de composés a également été évaluée pour ses propriétés anti-neuroinflammatoires. L'inflammation dans le système nerveux peut entraîner ou exacerber les maladies neurodégénératives. Les dérivés de l'This compound se sont avérés inhiber la production de molécules pro-inflammatoires comme l'oxyde nitrique (NO) et le facteur de nécrose tumorale alpha (TNF-α) dans les cellules microgliales humaines, indiquant leur utilisation potentielle dans la réduction de la neuroinflammation .

Inhibition de l'acétylcholinestérase

Ces composés ont été conçus et synthétisés en tant qu'inhibiteurs de l'acétylcholinestérase (AChEIs), qui sont essentiels pour le traitement de la maladie d'Alzheimer (MA). En inhibant l'enzyme qui décompose l'acétylcholine, ils contribuent à améliorer la neurotransmission cholinergique, qui est vitale pour l'apprentissage et la mémoire. Certains dérivés ont montré une inhibition sélective de l'acétylcholinestérase par rapport à la butyrylcholinestérase, ce qui en fait des candidats potentiels pour le développement de médicaments contre la MA .

Activité anticancéreuse

Les dérivés de la pyrimidine, y compris l'This compound, sont étudiés pour leurs propriétés anticancéreuses. Ils se sont avérés inhiber diverses lignées de cellules cancéreuses et sont étudiés pour leur mécanisme d'action, qui comprend l'inhibition des tyrosines kinases. Ceci est particulièrement pertinent dans le traitement de la leucémie myéloïde chronique, où des inhibiteurs spécifiques des tyrosines kinases sont utilisés comme agents thérapeutiques .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été menées pour comprendre l'interaction de ces composés avec les cibles biologiques. Cette approche computationnelle aide à prédire l'affinité de liaison et le mode d'action des composés, ce qui est essentiel pour la conception et le développement de médicaments .

Orientations Futures

Mécanisme D'action

- AChE inhibition is crucial because low ACh levels are associated with memory and cognitive impairment in AD patients .

- Mixed-Type Inhibition : Kinetic studies reveal that the compound acts as a mixed-type inhibitor, combining competitive and non-competitive inhibition .

- Butyrylcholinesterase (BuChE) : While AChE is selective for ACh, BuChE has broader substrate specificity. The compound also moderately inhibits BuChE .

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, the compound can enhance cholinergic signaling, leading to increased acetylcholine levels in synaptic clefts . This can result in improved cognitive function and memory in neuronal cells. Furthermore, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid may affect other cell types by modulating signaling pathways and gene expression, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of the neurotransmitter in synaptic clefts. Additionally, 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid remains stable under certain conditions, allowing for prolonged inhibition of acetylcholinesterase

Dosage Effects in Animal Models

The effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of other biochemical pathways. Understanding the dosage-dependent effects of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with endogenous molecules . These metabolic processes can affect the compound’s pharmacokinetics, bioavailability, and overall efficacy. Understanding the metabolic pathways of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function. Studying the transport and distribution mechanisms of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid can provide insights into its therapeutic potential and optimize its delivery to target tissues.

Subcellular Localization

The subcellular localization of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is an important factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 2-(4-Methylpiperazin-1-YL)pyrimidine-5-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)10-11-6-8(7-12-10)9(15)16/h6-7H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFABBZQVLXHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591772 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019115-09-3 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

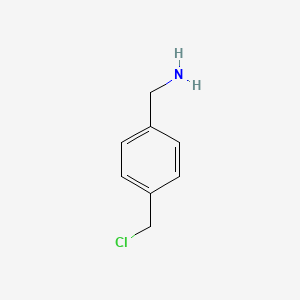

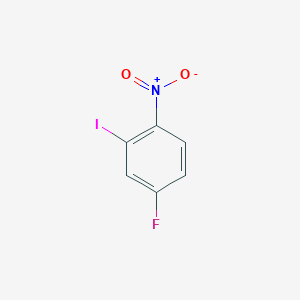

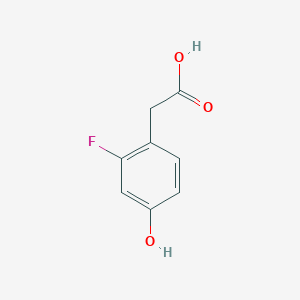

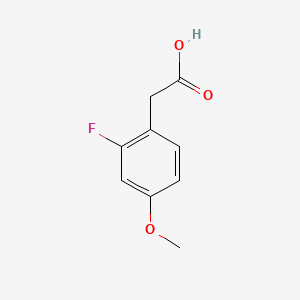

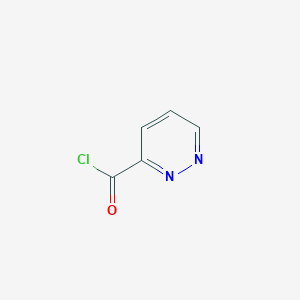

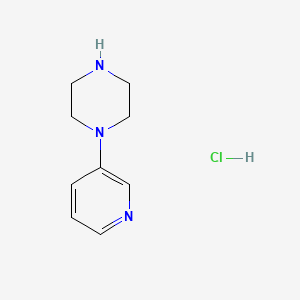

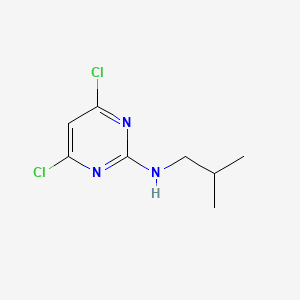

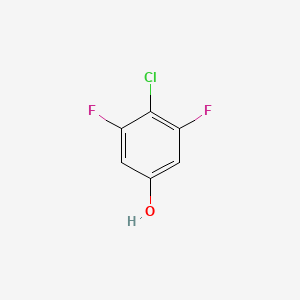

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

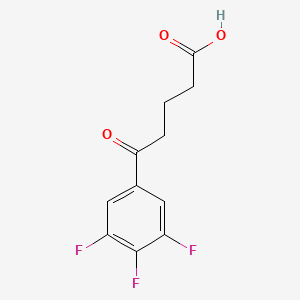

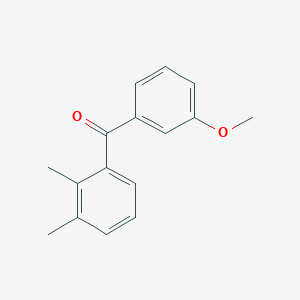

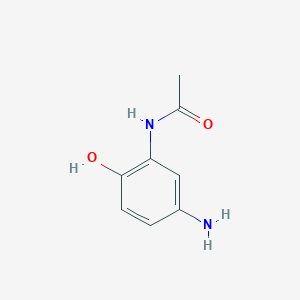

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)